4-Bromo-2-(hydrazinylmethyl)phenol: A Comprehensive Guide to Identifiers, Synthesis, and Applications in Drug Discovery
4-Bromo-2-(hydrazinylmethyl)phenol: A Comprehensive Guide to Identifiers, Synthesis, and Applications in Drug Discovery
Introduction & Chemical Identity
In the realm of fragment-based drug discovery (FBDD) and coordination chemistry, bifunctional building blocks are highly sought after for their ability to interact with multiple pharmacophoric targets simultaneously. 4-Bromo-2-(hydrazinylmethyl)phenol represents a privileged scaffold, combining the hydrogen-bonding and chelating potential of a hydrazine moiety with the hydrophobic, halogen-bonding capacity of a bromophenol ring.
While the exact free-base CAS number for 4-bromo-2-(hydrazinylmethyl)phenol is often omitted in standard commercial libraries in favor of its salts or structural isomers (such as 2-bromo-6-(hydrazinylmethyl)phenol, CAS 887596-34-1)[1], its structural parameters and synthetic pathways remain highly standardized. Related building blocks, such as 5-bromo-2-hydroxybenzohydrazide (CAS 39635-10-4)[2] and 4-bromo-2-(hydroxymethyl)phenol (CAS 2316-64-5)[3], are frequently utilized as precursors or reference standards in these synthetic workflows. Furthermore, the nucleophilic substitution of hydrazine derivatives is a well-documented pathway in the synthesis of complex pharmaceutical intermediates[4].
Structural Descriptors
| Parameter | Identifier / Value |
| IUPAC Name | 4-bromo-2-(hydrazinylmethyl)phenol |
| Molecular Formula | C₇H₉BrN₂O |
| Molecular Weight | 217.06 g/mol |
| SMILES | NNCc1cc(Br)ccc1O |
| InChI | InChI=1S/C7H9BrN2O/c8-5-1-2-7(11)6(3-5)4-9-10/h1-3,9,11H,4,10H2 |
| Topological Polar Surface Area (TPSA) | ~58.3 Ų |
| H-Bond Donors / Acceptors | 3 (OH, NH, NH₂) / 3 (O, N, N) |
Experimental Methodology: Reductive Amination
The most robust and scalable method for synthesizing 4-bromo-2-(hydrazinylmethyl)phenol is the reductive amination of 5-bromosalicylaldehyde. This protocol is designed as a self-validating system, ensuring that intermediate formation and final product integrity can be monitored in real-time.
Step-by-Step Protocol
Materials Required:
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5-Bromo-2-hydroxybenzaldehyde (1.0 eq)
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Hydrazine hydrate (64% in water, 5.0 eq)
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Absolute ethanol (Solvent)
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Sodium borohydride (NaBH₄, 1.5 eq)
Workflow:
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Hydrazone Formation: Dissolve 5-bromo-2-hydroxybenzaldehyde in absolute ethanol (0.5 M concentration). Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate dropwise over 15 minutes.
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Causality & Logic: The use of a 5-fold excess of hydrazine hydrate is not arbitrary; it is a thermodynamic necessity to saturate the aldehyde and prevent the condensation of two aldehyde molecules with one hydrazine, which would yield an unwanted symmetrical azine side-product.
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Equilibration: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot validates the complete conversion to the intermediate hydrazone.
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Controlled Reduction: Re-cool the reaction mixture to 0 °C. Add NaBH₄ in small, divided portions over 30 minutes.
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Causality & Logic: The slow addition controls the exothermic release of hydrogen gas. Maintaining a temperature of 0 °C is critical to prevent the thermal cleavage of the delicate N-N bond, a common degradation pathway when reducing hydrazones under unoptimized conditions.
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Quenching & Isolation: Stir for an additional 1 hour. Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize excess hydride. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the target compound.
Synthetic workflow for 4-Bromo-2-(hydrazinylmethyl)phenol via reductive amination.
Analytical Validation Data
To ensure the trustworthiness of the synthesized batch, the following analytical parameters serve as a diagnostic checklist. The isotopic signature of bromine in mass spectrometry is a definitive self-validating marker for this scaffold.
| Analytical Technique | Target Signal / Parameter | Diagnostic Value |
| ¹H NMR (400 MHz, DMSO-d₆) | ~3.80 ppm (s, 2H, -CH₂-) | Confirms successful reduction of the C=N double bond to a methylene bridge. |
| ¹H NMR | ~7.3 - 7.5 ppm (m, 3H, Ar-H) | Confirms the structural integrity of the bromophenol ring. |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~52.0 ppm (-CH₂-) | Characteristic chemical shift for a benzylhydrazine carbon. |
| ESI-MS (m/z) | 217.0 [M+H]⁺, 219.0 [M+H+2]⁺ | The ~1:1 isotopic ratio perfectly confirms the presence of a single Bromine atom. |
| IR Spectroscopy | 3300-3450 cm⁻¹ (broad) | Validates the presence of primary/secondary amines and the phenolic O-H stretch. |
Pharmacological Applications & Mechanistic Pathways
In medicinal chemistry, 4-bromo-2-(hydrazinylmethyl)phenol is rarely the final drug candidate; rather, it is a versatile precursor. When reacted with various acyl chlorides or substituted aldehydes, it forms complex hydrazides and Schiff bases.
Metalloenzyme Inhibition via Bidentate Chelation
The spatial arrangement of the phenolic hydroxyl group (ortho to the hydrazinylmethyl arm) creates an ideal geometry for bidentate metal chelation. This is particularly useful in targeting zinc-dependent metalloenzymes, such as Matrix Metalloproteinases (MMPs), which are implicated in tumor metastasis and tissue remodeling. The bromine atom enhances the lipophilicity of the molecule, driving it into the hydrophobic S1' pocket of the enzyme, while the phenol-hydrazine motif anchors to the catalytic Zn²⁺ ion.
Mechanistic pathway of metalloenzyme inhibition via Zn2+ chelation and hydrophobic insertion.
References
1.[2] PubChem. "5-Bromo-2-hydroxybenzohydrazide | C7H7BrN2O2 | CID 349954". National Institutes of Health. URL: 2.[3] Fluorochem. "4-Bromo-2-(hydroxymethyl)phenol (CAS 2316-64-5)". URL: 3.[1] BLD Pharm. "63491-88-3|4-(Aminomethyl)-2-bromophenol". (Reference for isomer 2-Bromo-6-(hydrazinylmethyl)phenol CAS 887596-34-1). URL: 4.[4] Benchchem. "2-(Chloromethyl)benzonitrile | 612-13-5". (Reference for nucleophilic substitution of hydrazine derivatives). URL:
